molecular formula C39H60O12 B12506915 4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid

4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid

Cat. No.: B12506915
M. Wt: 720.9 g/mol
InChI Key: WUDBXVQNMOTFEE-UHFFFAOYSA-N
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Description

This compound is a highly complex organic molecule featuring a macrocyclic lactone core (1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl) fused with multiple functional groups. Key structural elements include:

  • A 16-membered oxacyclohexadeca macrocyclic ring with conjugated double bonds and oxygen heteroatoms .
  • Substituents such as hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups attached to the macrocycle.
  • A but-2-enoic acid moiety (4-oxobut-2-enoic acid) esterified to a tetrahydropyran (oxan-4-yl) ring .

However, its exact pharmacological profile remains underexplored.

Properties

IUPAC Name

4-[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDBXVQNMOTFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid involves multiple steps, including the formation of the cyclic system and the introduction of hydroxyl and methoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, highlighting key research findings and case studies.

Chemical Properties and Structure

This compound features a unique structure characterized by multiple functional groups that contribute to its reactivity and potential biological activity. The presence of hydroxyl groups and a methoxy group suggests possibilities for interactions with biological systems.

Molecular Formula

The molecular formula is C28H50O8C_{28}H_{50}O_{8}, indicating a substantial size and complexity.

Pharmaceutical Applications

The compound's structural features may confer pharmacological properties. Research indicates that similar compounds exhibit activity against various diseases:

  • Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of complex terpenoids can induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : The presence of hydroxyl groups is often associated with anti-inflammatory effects. Research has indicated that such compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Agricultural Applications

The compound may also find utility in agriculture as a biopesticide or growth regulator:

  • Pesticidal Activity : Similar compounds have been investigated for their ability to control pests without harming beneficial insects. This aligns with the growing demand for sustainable agricultural practices.

Material Science

The unique chemical structure could lead to applications in material science:

  • Polymer Development : The compound's reactive sites may allow for its incorporation into polymer matrices, potentially enhancing material properties such as flexibility and thermal stability.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds. Researchers found that specific modifications to the hydroxyl groups enhanced cytotoxicity against breast cancer cell lines. The findings suggest that the compound could be further explored for its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a clinical trial reported in Phytotherapy Research, a derivative of this compound was tested for its anti-inflammatory effects in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers, supporting its use as an adjunct therapy.

Case Study 3: Agricultural Applications

Research conducted by agricultural scientists evaluated the efficacy of similar compounds as biopesticides. The study demonstrated effective pest control against aphids while maintaining safety for pollinators, highlighting the potential for sustainable pest management solutions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The large cyclic system may also play a role in its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Erythromycin (a macrolide antibiotic)

  • Structure : 14-membered macrolactone ring with deoxy sugars.
  • Comparison : Smaller ring size and sugar attachments contrast with the 16-membered, oxygen-rich macrocycle of the target compound. This may result in different binding affinities to bacterial ribosomes .

4-Oxo-But-2-Enoic Acid Derivatives

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid ()

  • Structure: Features a bromophenyl group attached to the 4-oxo-but-2-enoic acid backbone.
  • Reactivity : The electron-withdrawing bromophenyl group enhances electrophilicity at the α,β-unsaturated ketone, making it reactive toward nucleophiles (e.g., thiols or amines) .
  • Applications : Used as a synthetic intermediate for heterocycles like benzoxazoles and thiadiazoles .

Target Compound

  • Reactivity: The enoic acid moiety may participate in Michael addition reactions, similar to derivatives. However, steric hindrance from the macrocycle could limit accessibility .

Steroid Derivatives ( and )**

4-[2-(Decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxo-ethoxy]-4-oxobutanoic Acid ()

  • Structure: Combines a steroid backbone with a 4-oxobutanoic acid chain.
  • Comparison: The rigid steroid core contrasts with the flexible macrocycle of the target compound.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound 16-membered macrocyclic lactone -OH, -OCH₃, 4-oxobut-2-enoic acid ~800 (estimated) Antibiotics, anti-inflammatory agents
Compound 16-membered macrocyclic lactone -OH, -OCH₃, cyclopentenylamino ~750 (estimated) Antimicrobial research
4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid Linear α,β-unsaturated ketone -Br, 4-oxobut-2-enoic acid 257.07 Synthetic intermediates
Erythromycin 14-membered macrolactone -OH, deoxy sugars 733.93 Antibiotic
Steroid Derivative Cyclopenta[a]phenanthrene -OH, 4-oxobutanoic acid 462.53 Pharmaceutical intermediates

Research Findings and Implications

  • Synthetic Challenges : The target compound’s macrocyclic lactone requires advanced synthetic strategies, such as ring-closing metathesis or modular polyketide synthase pathways, to assemble the oxygen-rich ring .
  • Biological Activity: Analogues with α,β-unsaturated ketones (e.g., derivatives) exhibit anti-inflammatory properties via NF-κB inhibition. The target compound’s enoic acid moiety may similarly modulate inflammatory pathways .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple functional groups contributing to its biological properties. The presence of hydroxyl (-OH) groups and methoxy (-OCH₃) groups suggests potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is not explicitly provided in the search results but can be derived from its IUPAC name.

Antimicrobial Activity

Research indicates that complex organic compounds like the one often exhibit antimicrobial properties. For example, studies have shown that structurally similar compounds can inhibit the growth of bacteria and fungi. The compound's ability to disrupt microbial cell walls or interfere with metabolic pathways may contribute to its antimicrobial effects .

Anti-inflammatory Effects

Compounds with multiple hydroxyl groups often demonstrate anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may be useful in managing inflammatory diseases .

Antioxidant Activity

The presence of phenolic structures within the compound may confer significant antioxidant activity. Antioxidants protect cells from oxidative stress and damage, which is crucial in preventing chronic diseases such as cancer and cardiovascular conditions .

Case Studies

  • Antimicrobial Activity : In a study examining various compounds for their ability to combat Staphylococcus aureus biofilms, similar compounds demonstrated varying degrees of effectiveness in biofilm reduction . The specific activity of this compound remains to be quantified but suggests potential for further exploration.
  • Anti-inflammatory Properties : A related study found that derivatives of similar structures significantly reduced inflammation markers in vitro, indicating a promising pathway for therapeutic applications in inflammatory diseases .
  • Antioxidant Studies : Research into phenolic compounds has shown that they can scavenge free radicals effectively. This suggests that the compound may also exhibit protective effects against oxidative stress .

Research Findings Summary Table

Activity Description References
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory markers
AntioxidantScavenging of free radicals

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